molecular formula C19H10BrN3O3 B4542964 6-bromo-2-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-bromo-2-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B4542964
M. Wt: 408.2 g/mol
InChI Key: LYKVCMPUDKLPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related benzimidazo[2,1-a]isoquinoline derivatives often involves efficient and innovative methods, such as microwave-accelerated tandem processes for direct syntheses (Okamoto et al., 2009) or metal-free conditions for the synthesis of carbamoylated derivatives (Qi Liu et al., 2021). These methods offer a glimpse into the synthesis complexity and the innovative approaches to construct similar complex molecules.

Molecular Structure Analysis

The molecular structure of benzimidazo[2,1-a]isoquinolines and related compounds has been extensively studied. Techniques such as FTIR, NMR, HRMS spectroscopy, and elemental analysis are commonly employed to characterize these compounds, providing insights into their structural intricacies (Rambabu Sirgamalla et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of similar compounds often involves interactions with nucleophilic reagents, leading to a variety of derivatives. For instance, 6-bromoquinazoline derivatives have been shown to react with water, alcohols, ammonia, and amines, yielding diversified products with potential for further functionalization (R. Kuryazov et al., 2010).

Physical Properties Analysis

The physical properties of benzimidazo[2,1-a]isoquinolines and related molecules, such as solubility, melting points, and photostability, are crucial for their application in material science and organic synthesis. Studies have shown that incorporating specific functional groups can significantly enhance the photostability and fluorescence properties of these compounds (V. Bojinov et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further chemical modifications, are key aspects of these compounds. Research has highlighted the versatility of benzimidazo[2,1-a]isoquinoline derivatives in undergoing a wide range of chemical transformations, enabling the synthesis of complex molecules with diverse biological and chemical applications (Eoin Moriarty et al., 2010).

properties

IUPAC Name

6-bromo-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10BrN3O3/c20-13-6-5-12-16-10(13)2-1-3-11(16)17(24)23(18(12)25)9-4-7-14-15(8-9)22-19(26)21-14/h1-8H,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKVCMPUDKLPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC5=C(C=C4)NC(=O)N5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-2-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
6-bromo-2-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Reactant of Route 3
6-bromo-2-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
6-bromo-2-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
6-bromo-2-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Reactant of Route 6
6-bromo-2-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

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